molecular formula C17H17N3O4S2 B2841063 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole CAS No. 941892-79-1

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole

Cat. No.: B2841063
CAS No.: 941892-79-1
M. Wt: 391.46
InChI Key: QFYLCGWVFJSRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole is a benzothiazole derivative featuring a methanesulfonyl group at position 4 of the benzothiazole core and a piperazine-linked furan-2-carbonyl substituent at position 2. This compound is synthesized via nucleophilic substitution reactions, typically involving precursors like 4-methanesulfonyl-2-chloro-1,3-benzothiazole and 1-(furan-2-carbonyl)piperazine under basic conditions (e.g., potassium carbonate in DMF or acetonitrile) . Key characterization data include:

  • FT-IR: A C=O stretching frequency near 1606–1625 cm⁻¹, consistent with the furan-carbonyl group .
  • Mass Spectrometry: A molecular ion peak at m/z 389.4 (calculated for C₁₇H₁₈N₃O₄S₂), differing from analogs due to the methanesulfonyl moiety .
  • Solubility: Enhanced polarity compared to methoxy-substituted analogs, attributed to the electron-withdrawing sulfonyl group .

Properties

IUPAC Name

furan-2-yl-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-26(22,23)14-6-2-5-13-15(14)18-17(25-13)20-9-7-19(8-10-20)16(21)12-4-3-11-24-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYLCGWVFJSRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and the furan moiety. The methylsulfonyl group is usually introduced through sulfonation reactions.

    Benzo[d]thiazole Core Synthesis: The benzo[d]thiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzo[d]thiazole derivative reacts with piperazine under basic conditions.

    Furan Ring Addition: The furan ring is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives.

    Methylsulfonyl Group Introduction: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, converting it to its dihydro form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole is highlighted through comparisons with related benzothiazole and heterocyclic derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activity Reference
This compound Benzothiazole - 4-Methanesulfonyl
- 2-Piperazine-furan-2-carbonyl
389.4 High polarity, potential anticancer activity
2-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole Benzothiazole - 6-Methoxy
- 2-Piperazine-furan-2-carbonyl
343.4 Lower solubility; moderate bioactivity
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) Benzothiazole - Acetamide linker
- 2-Piperazine-furan-2-carbonyl
371.4 Anticancer activity (in vitro); C=O stretch at 1606 cm⁻¹
2-(4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl)-1,3-benzothiazole Benzothiazole - 4-Methoxybenzenesulfonyl on piperazine 389.5 Enhanced electronic effects; used in receptor-binding studies
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline - Quinoline core
- Piperazine-phenyl linkage
483.5 Lower solubility; structural analog for SAR studies

Structural and Functional Insights

Core Modifications: The benzothiazole core (as in the target compound) offers distinct electronic properties compared to quinoline derivatives (e.g., C1 in Table 1), which exhibit reduced solubility due to extended aromaticity .

Substituent Effects: Methanesulfonyl vs. Piperazine-Linked Groups: The furan-2-carbonyl group on piperazine (target compound) contributes to conformational rigidity, whereas phenylsulfonyl substituents (e.g., in ’s compound) introduce steric bulk, altering receptor interactions .

Synthetic Routes :

  • The target compound’s synthesis mirrors methods for BZ-I (), but substitutes chloroacetamide with 4-methanesulfonyl-2-chloro-1,3-benzothiazole. This modification requires careful optimization to avoid sulfonyl group degradation .

Biological Activity :

  • Benzothiazoles with sulfonyl groups (e.g., target compound and ’s analog) show promise in anticancer research, likely due to enhanced cellular uptake and interference with kinase signaling .
  • Acetamide-linked derivatives like BZ-I exhibit moderate cytotoxicity, suggesting the direct benzothiazole-piperazine linkage in the target compound may improve potency .

Biological Activity

The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O4SC_{15}H_{16}N_2O_4S with a molecular weight of approximately 320.37 g/mol. The structural components include a benzothiazole moiety, a piperazine ring, and a furan-2-carbonyl group, which contribute to its bioactivity.

1. Anticholinesterase Activity

Research indicates that derivatives of benzothiazole, including those with piperazine linkages, exhibit significant anticholinesterase activity. This is particularly relevant in the context of Alzheimer's disease (AD), where acetylcholinesterase (AChE) inhibition is a therapeutic target.

  • Study Findings : A study demonstrated that related compounds showed effective AChE inhibition with IC50 values in the low micromolar range (e.g., IC50 = 2.31 μM for a similar compound) .

2. Neuroprotective Effects

The compound's neuroprotective properties have been evaluated in various models of oxidative stress and neurodegeneration.

  • Mechanism : The compound was shown to protect neuronal cells from hydrogen peroxide-induced toxicity, suggesting that it may mitigate oxidative damage .

3. Metal Chelation

Benzothiazole derivatives have been reported to possess metal chelation capabilities, which can be beneficial in reducing metal-induced toxicity in neurodegenerative diseases.

  • Research Evidence : Studies have indicated that these compounds can effectively chelate copper ions, which are implicated in the pathogenesis of Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AChE InhibitionCompetitive inhibition
NeuroprotectionReduces oxidative stress
Metal ChelationBinds copper ions

Case Study: Alzheimer's Disease Model

In an experimental model involving scopolamine-induced memory deficits in mice, compounds similar to This compound demonstrated significant improvements in cognitive functions. Behavioral tests indicated enhanced memory retention and learning capabilities post-treatment .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins such as AChE and amyloid-beta peptides.

  • Findings : The compound displayed favorable binding interactions characterized by hydrogen bonds and hydrophobic interactions with key residues in AChE, reinforcing its potential as an effective inhibitor .

Q & A

Q. What are the key synthetic routes for 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of a benzothiazole precursor (e.g., 4-methanesulfonyl-1,3-benzothiazole-2-amine) with a piperazine derivative.
  • Step 2 : Introduction of the furan-2-carbonyl group via acylation. For example, reacting 1-(2-furoyl)piperazine with activated intermediates (e.g., nitrobenzoyl chloride) in the presence of triethylamine as a base .
  • Step 3 : Purification using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the final product .
  • Key Reagents : Triethylamine (base), dichloromethane (solvent), and sodium borohydride (reduction agent if needed) .

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • Spectroscopy :
  • FT-IR : Identifies carbonyl (C=O, ~1625 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
  • NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., methanesulfonyl at δ ~3.3 ppm for CH₃) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₇H₁₇N₃O₃S⁺ at m/z 343.4) .

Q. What are the primary biological targets of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against acetylcholinesterase (AChE) using Ellman’s method to measure residual activity .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for neuroprotective GPCRs) with IC₅₀ calculations .
  • Computational Docking : Use AutoDock Vina to predict binding modes to targets like NOX4, based on structural analogs (e.g., furan-2-carbonyl piperazine derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer :
  • X-ray Crystallography :
  • Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement or OLEX2 for visualization and analysis of electron density maps .
  • Challenges : Address disorder in the methanesulfonyl or piperazine groups by refining occupancy parameters and applying restraints .

Q. How do reaction conditions influence yield and purity during synthesis?

  • Methodological Answer :
  • Optimization Strategies :
  • Temperature : Maintain 0–5°C during acylation to minimize side reactions .
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of piperazine .
  • Catalysts : Add molecular sieves to absorb water in moisture-sensitive steps .
  • Yield Analysis : Compare HPLC peak areas (λ = 254 nm) of crude vs. purified product to assess efficiency .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :
  • Modification Sites :
  • Furan Ring : Replace with thiophene or pyridine to alter electron density .
  • Methanesulfonyl Group : Substitute with sulfonamide to enhance solubility .
  • Biological Testing : Evaluate derivatives in enzyme inhibition assays and correlate substituents with IC₅₀ values .
  • Computational Tools : Use QSAR models (e.g., Schrödinger’s QikProp) to predict pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.